molecular formula C17H9F7N4O B1679890 N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide CAS No. 245747-08-4

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

Cat. No. B1679890
M. Wt: 418.27 g/mol
InChI Key: XZIQSOZOLJJMFN-UHFFFAOYSA-N
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Description

“N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains trifluoromethyl groups, which are often used in medicinal chemistry due to their ability to modify the chemical properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, phenyl ring, and trifluoromethyl groups. These groups can significantly influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring and trifluoromethyl groups. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups can increase the compound’s lipophilicity, which can influence its solubility and permeability .

Scientific Research Applications

Psoriasis Treatment

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide and its derivatives have shown significant potential in the treatment of psoriasis, a chronic T-cell-mediated autoimmune disease. Specifically, certain derivatives exhibited potent inhibitory activities against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment. For instance, one particular derivative showed high potency in a preliminary antipsoriasis test and demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model without recurrence after treatment. This suggests its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Antidepressant Activity

Derivatives of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide have also been investigated for their antidepressant properties. A series of these derivatives underwent evaluation for their potential as antidepressants and neurotoxicity screening. Certain derivatives demonstrated significant antidepressant activity, comparable to standard medications, without affecting baseline locomotion. This highlights their potential therapeutic utility as antidepressant medications (Mathew, Suresh & Anbazhagan, 2014).

Safety And Hazards

As with any chemical compound, handling “N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis process, or investigating its mechanism of action .

properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIQSOZOLJJMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F7N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide

CAS RN

245747-08-4
Record name 245747-08-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Obermayer, TN Glasnov… - The Journal of organic …, 2011 - ACS Publications
A series of 4-(pyrazol-1-yl)carboxanilides active as inhibitors of canonical transient receptor potential channels were synthesized in an efficient three-step protocol using controlled …
Number of citations: 82 pubs.acs.org

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